

Spectral Data and Biological Activity of Drimiopsin C: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Drimiopsin C*

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Introduction

Drimiopsin C, a xanthone derivative with the chemical name 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one, is a natural product isolated from plants of the family Hyacinthaceae, notably *Drimiopsis maculata* and *Scilla scilloides*[1]. This document provides a comprehensive overview of the available spectral data for **Drimiopsin C**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Additionally, it details the experimental protocols for acquiring such data and explores the compound's biological activity, focusing on its role as an anti-inflammatory agent through the inhibition of cyclooxygenase-2 (COX-2).

Spectral Data

The structural elucidation of **Drimiopsin C** has been achieved through various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the carbon-hydrogen framework of **Drimiopsin C**.

Table 1: ^1H NMR Spectral Data of **Drimiopsin C**

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectral Data of **Drimiopsin C**

Chemical Shift (δ) (ppm)	Carbon Type	Assignment
Data not available in search results		

Note: The specific experimental NMR data for **Drimiopsin C** is reported in the publication by Ren et al. (2014), which should be consulted for the complete and accurate dataset.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Drimiopsin C** is expected to show characteristic absorption bands for its hydroxyl, methoxy, carbonyl, and aromatic moieties.

Table 3: IR Spectral Data of **Drimiopsin C**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
Data not available in search results	O-H stretching (hydroxyl groups)	
C-H stretching (aromatic/aliphatic)		
C=O stretching (xanthone carbonyl)		
C=C stretching (aromatic rings)		
C-O stretching (ether and phenol)		

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula of **Drimiopsin C** is C₁₅H₁₂O₆, with a calculated molecular weight of 288.25 g/mol [2].

Table 4: Mass Spectrometry Data of **Drimiopsin C**

m/z	Ion Type
Data not available in search results	[M+H] ⁺
[M+Na] ⁺	
Fragment ions	

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of natural products like **Drimiopsin C**.

NMR Spectroscopy

- **Sample Preparation:** A few milligrams of the purified **Drimiopsin C** are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically added as an internal standard.
- **Data Acquisition:** ¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation:** The solid sample of **Drimiopsin C** is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the IR spectrum, which is then plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
- **Ionization:** Electrospray ionization (ESI) is a common technique for ionizing polar molecules like **Drimiopsin C**.
- **Mass Analysis:** The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Biological Activity and Signaling Pathway

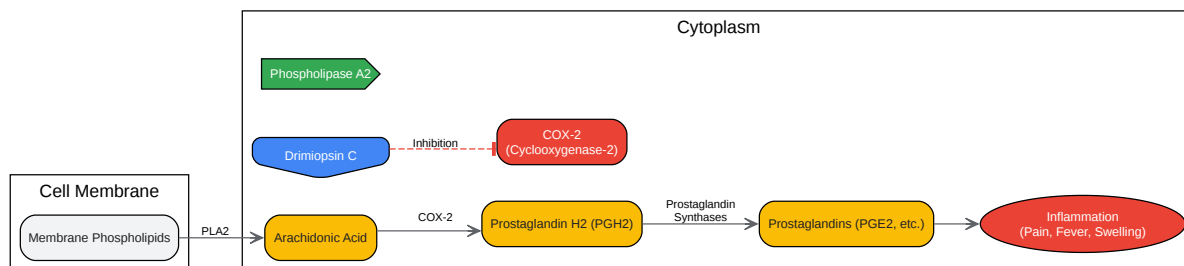
Drimiopsin C has been reported to exhibit significant anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2).

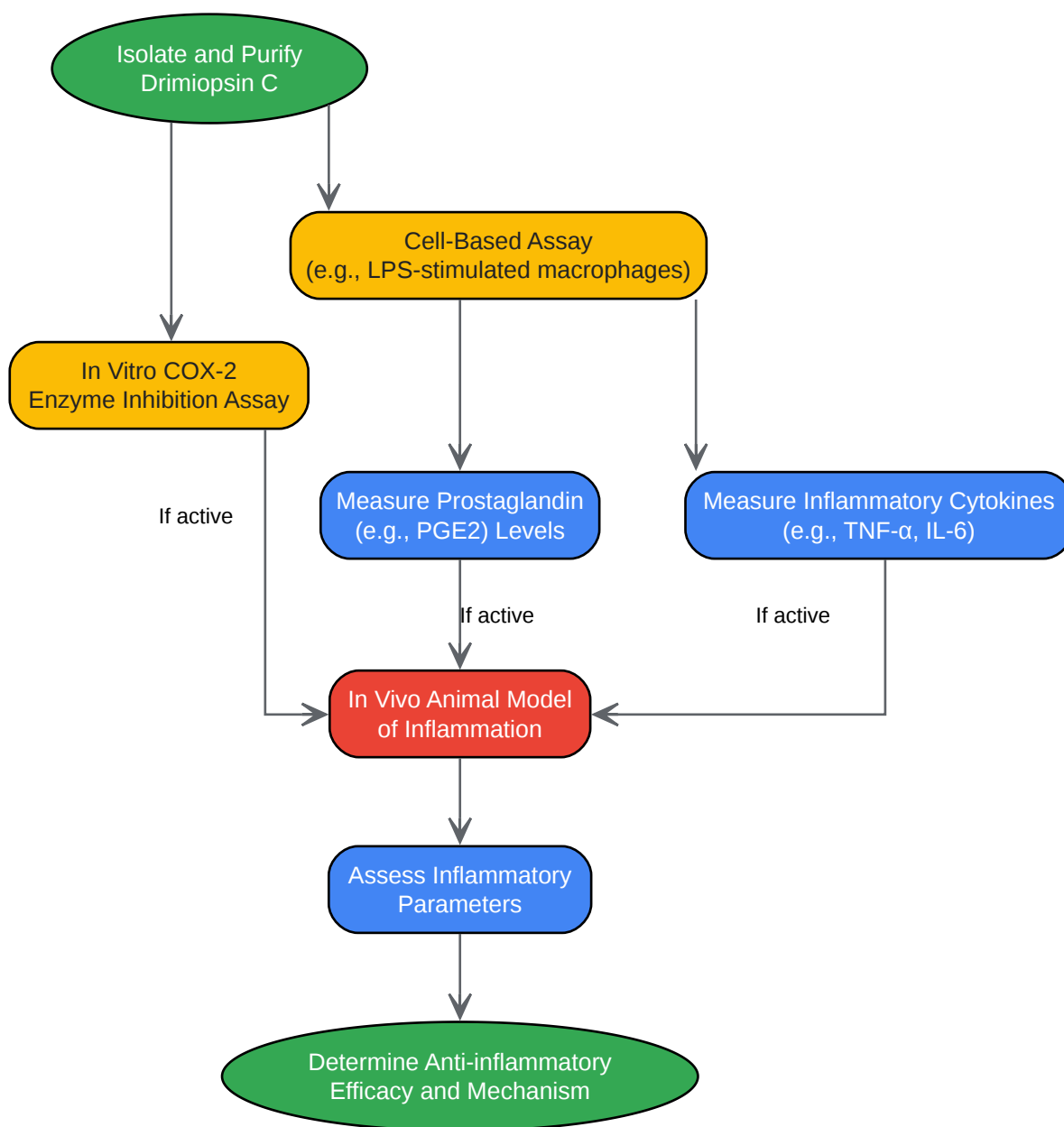
Mechanism of Action: COX-2 Inhibition

COX-2 is an enzyme that plays a key role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators. By inhibiting COX-2, **Drimiopsin C** can reduce the production of these pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.

COX-2 Signaling Pathway

The following diagram illustrates the general COX-2 signaling pathway, which is the target of **Drimiopsin C**'s anti-inflammatory activity.





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References

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